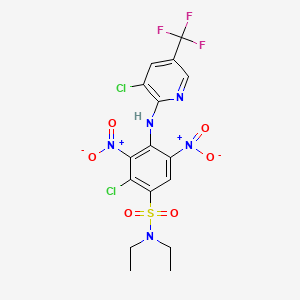![molecular formula C18H24N8 B14284396 N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine CAS No. 120510-68-1](/img/structure/B14284396.png)
N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Cyanophenyl)-N’-cyclooctyl-N’'-[(2H-tetrazol-5-yl)methyl]guanidine: is a complex organic compound featuring a tetrazole ring, a cyanophenyl group, and a cyclooctyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-N’-cyclooctyl-N’'-[(2H-tetrazol-5-yl)methyl]guanidine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of an organic nitrile with sodium azide under mild conditions. This reaction is often catalyzed by zinc salts or other catalysts to improve yield and efficiency.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a substitution reaction involving a suitable precursor, such as 4-bromobenzonitrile, and a nucleophile.
Cyclooctyl Group Addition: The cyclooctyl group can be added via a nucleophilic substitution reaction, where a cyclooctyl halide reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the cyanophenyl and cyclooctyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while reduction of the nitrile group may produce primary amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s tetrazole ring is of particular interest due to its potential as a bioisostere for carboxylic acids. This makes it a valuable tool in the design of enzyme inhibitors and other biologically active molecules.
Medicine
In medicinal chemistry, N-(4-Cyanophenyl)-N’-cyclooctyl-N’'-[(2H-tetrazol-5-yl)methyl]guanidine may be explored for its potential therapeutic properties. The tetrazole ring’s stability and bioisosteric properties make it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of N-(4-Cyanophenyl)-N’-cyclooctyl-N’'-[(2H-tetrazol-5-yl)methyl]guanidine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 5-aminotetrazole share the tetrazole ring structure and exhibit similar chemical properties.
Cyanophenyl Compounds: Compounds such as 4-cyanobiphenyl and 4-cyanophenylalanine share the cyanophenyl group and have comparable reactivity.
Cyclooctyl Compounds: Compounds like cyclooctylamine and cyclooctanol share the cyclooctyl group and exhibit similar steric properties.
Uniqueness
N-(4-Cyanophenyl)-N’-cyclooctyl-N’'-[(2H-tetrazol-5-yl)methyl]guanidine is unique due to the combination of these three functional groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
120510-68-1 |
|---|---|
分子式 |
C18H24N8 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
1-(4-cyanophenyl)-3-cyclooctyl-2-(2H-tetrazol-5-ylmethyl)guanidine |
InChI |
InChI=1S/C18H24N8/c19-12-14-8-10-16(11-9-14)22-18(20-13-17-23-25-26-24-17)21-15-6-4-2-1-3-5-7-15/h8-11,15H,1-7,13H2,(H2,20,21,22)(H,23,24,25,26) |
InChI 键 |
YTIVLQIOZQWRJM-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CCC1)NC(=NCC2=NNN=N2)NC3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
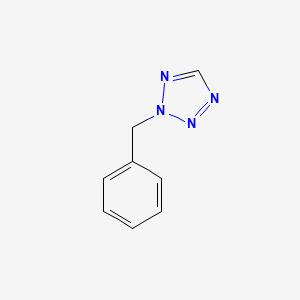
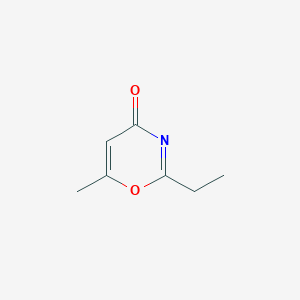
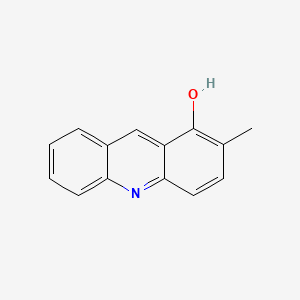
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
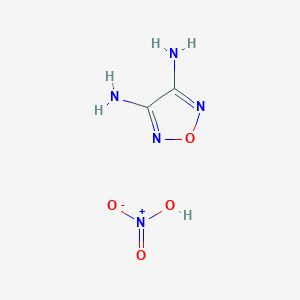
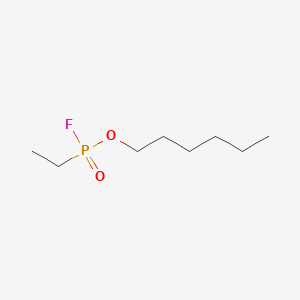
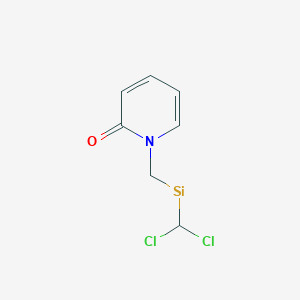
![5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol](/img/structure/B14284376.png)
![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
